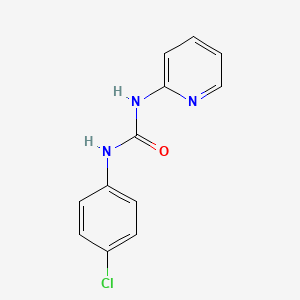

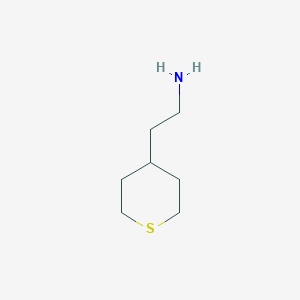

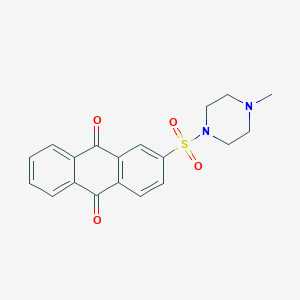

![molecular formula C12H12N2O2S B2736387 3-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide CAS No. 899524-43-7](/img/structure/B2736387.png)

3-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Synthetic Pathways and Chemical Properties The research around 3-methyl-N-[2-(methylsulfanyl)phenyl]-1,2-oxazole-5-carboxamide focuses on synthetic pathways and the exploration of chemical properties. A study detailed the synthesis of 2-phenyl-4,5-substituted oxazoles through a copper-catalyzed intramolecular cyclization process. This method highlights the efficient creation of oxazoles from highly functionalized novel β-(methylthio)enamides, leading to the introduction of various functionalities at the 4-position of the oxazoles, including ester, N-substituted carboxamide, or acyl groups (S. Vijay Kumar et al., 2012). Such processes underscore the compound's relevance in synthesizing complex molecular structures, including naturally occurring diaryloxazoles.

Catalytic Synthesis and Structural Analysis Another research avenue involves catalyst- and solvent-free synthesis methods, as demonstrated in the creation of 2-fluoro-N-(3-methylsulfanyl-1H-1,2,4-triazol-5-yl)benzamide via a microwave-assisted Fries rearrangement. This process emphasized regioselective synthesis strategies and included theoretical studies on the prototropy process and Fries rearrangement, underlining the compound's potential in streamlined, efficient chemical synthesis (R. Moreno-Fuquen et al., 2019).

Application in Macrolide Synthesis The compound's utility extends to the synthesis of macrolides, as evidenced by research on oxazoles as precursors for activated carboxylic acids. This work demonstrated the use of oxazoles in forming triamides upon reaction with singlet oxygen, facilitating the synthesis of complex macrolides including recifeiolide and curvularin. This application showcases the potential of this compound in the production of biologically active macrolides (H. Wasserman et al., 1981).

Anticancer Activity Moreover, the synthesis and anticancer activity of 5-sulfonyl derivatives of 1,3-oxazole-4-carboxylates, which include similar structural motifs to this compound, were investigated. This research highlighted the compound's potential in cancer treatment, with certain derivatives exhibiting potent cytotoxic activity against a broad range of human cancer cell lines. The study utilized molecular docking to evaluate interactions with tubulin and CDK2, suggesting a promising avenue for developing new anticancer agents (S. Pilyo et al., 2020).

Safety and Hazards

Propriétés

IUPAC Name |

3-methyl-N-(2-methylsulfanylphenyl)-1,2-oxazole-5-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2O2S/c1-8-7-10(16-14-8)12(15)13-9-5-3-4-6-11(9)17-2/h3-7H,1-2H3,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZCFEOJNESSKHY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)C(=O)NC2=CC=CC=C2SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

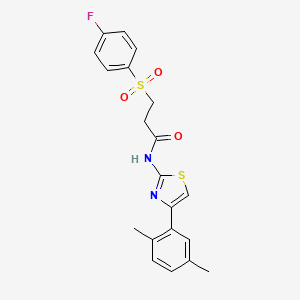

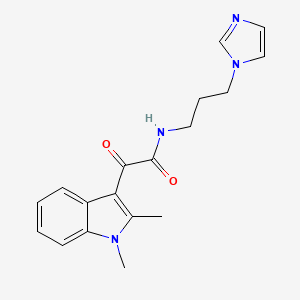

![7-tert-Butyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B2736304.png)

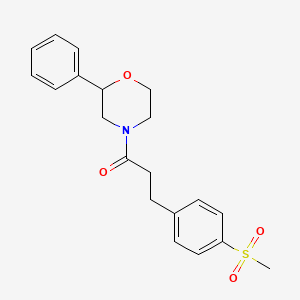

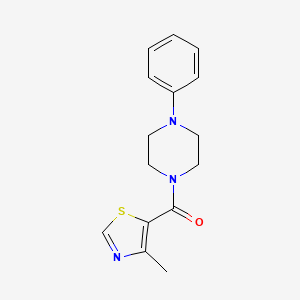

![6-Bromo-2-[2-(2-methylphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2736319.png)

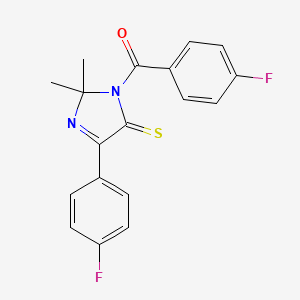

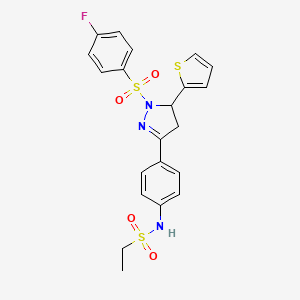

![(E)-N-(5-(3-(furan-2-yl)acryloyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)tetrahydrofuran-2-carboxamide](/img/structure/B2736320.png)

![N-[1-(4,6-difluoro-1,3-benzothiazol-2-yl)piperidin-4-yl]cyclopropanesulfonamide](/img/structure/B2736323.png)